![molecular formula C10H18N2O3 B1469178 1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1342766-86-2](/img/structure/B1469178.png)
1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a derivative of azetidine . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Scientific Research Applications
Organic Synthesis
Carboxylic acids, including “1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid”, play a crucial role in organic synthesis . They are involved in various organic reactions, such as substitution, elimination, and oxidation . They can be used to obtain small molecules and macromolecules .
Nanotechnology
Carboxylic acids are used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene . They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymer Science
In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . They can be used in the synthesis of both synthetic and natural polymers .
Medical Field
Carboxylic acids have applications in the medical field . While specific applications for “1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid” are not mentioned, carboxylic acids in general are used in various medical applications.
Pharmacy
In the pharmaceutical industry, carboxylic acids are used in various applications . Azetidine and its derivatives are valuable compounds in pharmaceutical research .
Agrochemical Research
Azetidine and its derivatives, including “1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid”, are valuable compounds in agrochemical research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-4-11-9(13)7-12-5-8(6-12)10(14)15/h8H,2-7H2,1H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWYYTYJPYBSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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